(Z)-3-oxo-2-(pyridin-4-ylmethylene)-2,3-dihydrobenzofuran-6-yl 2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The benzofuran and pyridine moieties might be introduced via condensation or cyclization reactions. The oxo and methylene groups could be added through oxidation or substitution reactions, respectively .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzofuran and pyridine rings would contribute to the rigidity of the molecule, while the oxo and methylene groups could potentially participate in hydrogen bonding or other intermolecular interactions .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The benzofuran moiety might undergo electrophilic substitution reactions, while the pyridine ring could participate in nucleophilic substitution reactions. The oxo group could potentially be reduced to a hydroxyl group, and the methylene group could participate in various addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the oxo group might increase its polarity, affecting its solubility in different solvents. The pyridine ring could potentially make the compound basic .Scientific Research Applications
Synthesis and Chemical Properties
- Reactions with Alkyl Cyano-alkoxypropenoates : The compound reacts with alkyl 2-cyano-3-alkoxypropenoates, forming a mixture of Z + E isomers and other compounds like malonic compounds and 2-oxo-3-methoxycarbonyl-2H-pyrano[3,2-b]benzofuran. These reactions are significant in the synthesis of pyran derivatives (J. Mérour & F. Cossais, 1991).
- Coordination Polymers and Photocatalytic Properties : It forms zinc(II) coordination polymers with 3,3'-{[1,3-phenylenebis(methylene)]bis(oxy)}dibenzoic acid and 1,4-bis(pyridin-4-yl)benzene. These polymers exhibit excellent photocatalytic activity for the degradation of organic dyes (Yun-Shan Xue et al., 2020).
Biological and Pharmaceutical Applications
- Antimicrobial and Antitumor Studies : Complexes formed with pyridine thiazole derivatives have been evaluated for their antimicrobial and antitumor activities, showing more activity than free ligands. This indicates potential in pharmaceutical applications (Zou Xun-Zhong et al., 2020).
- Luminescence Sensing and Dye Adsorption : A coordination polymer [Zn2(L)2(bpe)2(H2O)2] demonstrates selective luminescence sensing of iron(III) ions and selective absorption of dyes, suggesting its use in environmental and analytical chemistry (Feilong Hu et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-4-ylmethylidene)-1-benzofuran-6-yl] 2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c1-14-4-2-3-5-17(14)22(25)26-16-6-7-18-19(13-16)27-20(21(18)24)12-15-8-10-23-11-9-15/h2-13H,1H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHGUMDGNVERQI-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=NC=C4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=NC=C4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.